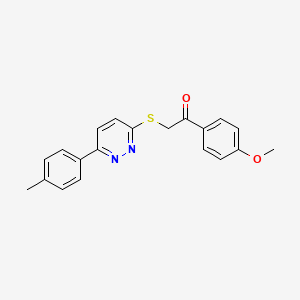

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-3-5-15(6-4-14)18-11-12-20(22-21-18)25-13-19(23)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRKBLFTZSIQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves the following steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through the reaction of appropriate starting materials under specific conditions, such as heating with a suitable catalyst.

Thioether Formation: The thioether linkage is formed by reacting the pyridazinyl intermediate with a thiol compound, often in the presence of a base to facilitate the reaction.

Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone exhibit significant anticancer properties by targeting specific tyrosine kinases involved in tumor progression. For instance, studies have shown that pyridazine derivatives can inhibit the activity of Met kinase, which is associated with cancer metastasis .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies suggest that related compounds demonstrate effectiveness against multidrug-resistant bacteria and fungi, indicating potential applications in treating infections .

Enzyme Inhibition

The unique structure of this compound allows it to act as an inhibitor for certain enzymes, making it valuable in biochemical research. For example, it has been studied for its ability to inhibit proteases involved in viral replication, which could lead to therapeutic developments for viral infections .

Antioxidant Activity

Recent studies have suggested that derivatives of this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . This opens avenues for research into neuroprotective applications.

Case Study 1: Anticancer Efficacy

A study conducted on pyridazine derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation pathways mediated by tyrosine kinases.

Case Study 2: Antimicrobial Screening

In a comparative study of several thioether compounds, this specific compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used in clinical settings.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of ethanone derivatives, pyridazine/thioether hybrids, and pharmacologically active molecules. Below is a detailed comparison based on substituent effects, biological activity, and synthesis strategies.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The pyridazine-p-tolyl group in the target compound distinguishes it from triazole or indole-based analogs. Pyridazine rings are less common in antimicrobial studies compared to triazoles (e.g., compound 12a ), but their electron-deficient nature may enhance reactivity in drug-target interactions .

- Nitro and halogen substituents (e.g., in compounds) significantly boost antimalarial activity, suggesting that electron-withdrawing groups enhance target binding .

Synthetic Strategies :

- The target compound’s pyridazine-thioether moiety likely requires multistep synthesis , similar to ’s Pd-catalyzed cross-coupling for pyridine derivatives . In contrast, triazole-thioethers (e.g., 12a ) are synthesized via condensation reactions .

Antimicrobial vs. Antiparasitic Activity: Thioether-linked ethanones with bulky aromatic groups (e.g., 12a) show strong antimicrobial effects, while nitro-indole derivatives () excel in antimalarial activity. This highlights the role of substituent polarity in determining therapeutic targets .

Research Findings and Data

Physicochemical Properties

- Spectral Characterization : FT-IR and NMR data for compound 12a (C=O stretch at 1596 cm⁻¹, aromatic C-H at 2846 cm⁻¹) provide a benchmark for analyzing the target compound’s structure .

- Thermal Stability : Pyridazine derivatives (e.g., ) often exhibit higher melting points than triazoles, suggesting improved crystallinity .

Biological Activity

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, a compound with a complex structure featuring a pyridazine core and various substituents, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, particularly in oncology and antimicrobial applications.

Chemical Structure and Synthesis

The compound's molecular formula is , indicating the presence of functional groups that enhance its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine ring, followed by electrophilic aromatic substitution to introduce the methoxyphenyl group. The final steps include forming a thioether linkage and adding the tolyl ethanone moiety under controlled conditions.

This compound exhibits significant biological activity through its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes, particularly tyrosine kinases like Met kinase, which play crucial roles in tumor progression and metastasis. By modulating these pathways, the compound shows promise as a candidate for cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study focusing on its inhibitory effects on Met kinase showed that this compound significantly reduced cell proliferation in cancer cell lines associated with high Met expression. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : In vitro tests demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined across different strains, showing effectiveness comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Research indicated that modifications in the substituents on the pyridazine ring could enhance or diminish biological activity. For instance, altering the methoxy group's position affected lipophilicity and bioavailability, impacting overall efficacy.

Q & A

Q. What are the challenges in developing enantioselective synthetic routes for analogs of this compound, and what chiral catalysts show promise?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.